4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-tert-butyl-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7(2,3)5-4-9-6(8)10-5;/h4H,1-3H3,(H3,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPWJNOYRQHRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Elucidation of 4 Tert Butyl 1h Imidazol 2 Amine Hydrochloride
Mechanistic Investigations of Key Synthetic Steps
The synthesis of 4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride, a substituted 2-aminoimidazole, can be achieved through several synthetic routes, with the most common being the condensation of an α-haloketone with guanidine (B92328). Mechanistic investigations into these key synthetic steps are crucial for optimizing reaction conditions and understanding the formation of the imidazole (B134444) core. While specific studies on this compound are not extensively detailed in the public literature, a robust mechanistic framework can be constructed by examining analogous reactions for the synthesis of other substituted 2-aminoimidazoles. mdpi.comnih.gov
Proposed Reaction Intermediates and Transition States
The reaction between an α-haloketone, such as 1-chloro-3,3-dimethyl-2-butanone, and guanidine is a well-established method for forming the 2-aminoimidazole scaffold. mdpi.com The proposed mechanism involves a sequence of nucleophilic substitution, cyclization, and dehydration steps.
Proposed Reaction Pathway:
Nucleophilic Substitution: The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on the α-carbon of the ketone bearing the halogen. This results in the formation of a guanidinium (B1211019) salt intermediate.
Intramolecular Cyclization: Following the initial substitution, an intramolecular cyclization occurs. The remaining free amino group of the guanidine moiety attacks the carbonyl carbon of the ketone. This step leads to the formation of a cyclic hemiaminal intermediate, a dihydro-aminoimidazole derivative.
Dehydration: The final step in the formation of the imidazole ring is the dehydration of the cyclic hemiaminal intermediate. This elimination of a water molecule results in the formation of the aromatic 2-aminoimidazole ring.
Intermediates and Transition States:
The key proposed intermediates in this synthetic route are the initial N-alkylated guanidine and the subsequent cyclic hemiaminal. The transition states would correspond to the energy maxima between these intermediates. For instance, the transition state for the initial SN2 reaction would involve the partial formation of the C-N bond and the partial breaking of the C-X (where X is a halogen) bond. The cyclization step would proceed through a transition state where the nucleophilic nitrogen is approaching the electrophilic carbonyl carbon.
In palladium-catalyzed syntheses of 2-aminoimidazoles from N-propargyl guanidines, the proposed mechanism involves different intermediates. nih.govacs.org This pathway includes oxidative addition of an aryl triflate to the palladium(0) catalyst, followed by coordination of the alkyne and an anti-aminopalladation step. nih.govacs.org Reductive elimination from a palladium-alkenyl intermediate then yields the 2-aminoimidazole product. nih.gov
Table 1: Proposed Intermediates in the Synthesis of 4-(tert-Butyl)-1H-imidazol-2-amine
| Step | Intermediate Name | General Structure |
|---|---|---|
| 1 | N-(3,3-dimethyl-2-oxobutyl)guanidinium | A guanidine molecule where one nitrogen is bonded to the α-carbon of the tert-butyl ketone. |
| 2 | 4-(tert-Butyl)-4,5-dihydro-1H-imidazol-2-amine-4-ol | A five-membered ring containing the guanidine backbone and the ketone carbon, with a hydroxyl group on the former carbonyl carbon. |
| 3 | 4-(tert-Butyl)-1H-imidazol-2-amine | The final aromatic imidazole product. |
Kinetic Studies and Reaction Order Analysis
A hypothetical rate law for the formation of the initial intermediate could be proposed as:
Rate = k [α-haloketone] [guanidine]
Kinetic studies on similar heterocyclic formations, such as the formation of 2-thiohydantoins, have been monitored using techniques like 1H NMR spectroscopy to determine the kinetic parameters of the reaction. rsc.org Such studies can help in understanding the influence of temperature, solvent, and catalysts on the reaction rate. For instance, the use of deep eutectic solvents has been shown to decrease the reaction time for the synthesis of 2-aminoimidazoles compared to conventional organic solvents. mdpi.com
Computational Validation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. rsc.org For the synthesis of this compound, DFT calculations could be employed to:
Validate the Proposed Pathway: By calculating the energy profile of the proposed reaction mechanism, the feasibility of the pathway can be assessed. The calculated activation energies for each step can help identify the rate-determining step.
Characterize Intermediates and Transition States: The geometries of the proposed intermediates and transition states can be optimized, and their energies can be calculated. This provides a detailed picture of the reaction coordinate.
Investigate Alternative Mechanisms: Computational studies can also explore alternative reaction pathways to determine the most energetically favorable route.
In a study on the formation of 2-thiohydantoins, DFT was used to understand the cyclization mechanism and the role of key intermediates and transition states. rsc.org A similar approach could be applied to the synthesis of 4-(tert-Butyl)-1H-imidazol-2-amine to provide a deeper understanding of the reaction mechanism at a molecular level. These computational models can complement experimental findings and guide the development of more efficient synthetic protocols.
Table 3: Application of Computational Methods to Mechanistic Elucidation
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energy profile. | Determination of the most stable intermediates and the highest energy transition state (rate-determining step). |
| Transition State Search Algorithms (e.g., QST2, QST3) | Locating the geometry of transition states. | Understanding the structural changes that occur during the key bond-forming and bond-breaking steps. |
Reactivity Studies and Transformation Chemistry of 4 Tert Butyl 1h Imidazol 2 Amine Hydrochloride
Reactivity at the Amine Functionality
The primary amine at the C2 position of the imidazole (B134444) ring is a key site for molecular derivatization. Its nucleophilicity allows for a range of chemical transformations, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
N-Alkylation and N-Acylation Reactions
The 2-amino group of the imidazole core can undergo N-alkylation with various alkylating agents. These reactions typically proceed via nucleophilic substitution, where the amine nitrogen attacks an electrophilic carbon center. The reaction often requires a base to deprotonate the amine or the hydrochloride salt, thereby increasing its nucleophilicity. Common bases used in the N-alkylation of similar heterocyclic amines include potassium hydroxide (B78521) and sodium hydroxide. The choice of solvent and reaction conditions can influence the yield and selectivity of the alkylation process. For instance, the use of phase-transfer catalysts in a sodium hydroxide medium has been shown to be effective for the N-alkylation of related imidazole systems. lookchem.com
N-acylation transforms the primary amine into an amide functionality. This is typically achieved by reacting the 2-aminoimidazole with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the generated acid. N-acylation is a fundamental reaction in peptide synthesis and medicinal chemistry for modifying the properties of amine-containing compounds. researchgate.net The resulting N-acyl-2-aminoimidazole derivatives have altered electronic and steric properties, which can influence their biological activity and chemical reactivity.
Table 1: Representative N-Alkylation Reactions on Imidazole Scaffolds
| Imidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Imidazole | Benzyl Bromide | 50% aq. NaOH | SDS | Ambient | 1-Benzyl-1H-imidazole | 96 | lookchem.com |
| 2-Methylimidazole | Benzyl Bromide | 50% aq. NaOH | SDS | Ambient | 1-Benzyl-2-methyl-1H-imidazole | 93 | lookchem.com |
| Imidazole | Cetyl Bromide | 50% aq. NaOH | SDS | 60°C | 1-Cetyl-1H-imidazole | 95 | lookchem.com |
This table presents data for N-alkylation on the imidazole ring nitrogen, which illustrates general conditions applicable for the N-alkylation of the exocyclic amine under appropriate mediation.
Condensation Reactions and Schiff Base Formation
The primary amine of 4-(tert-Butyl)-1H-imidazol-2-amine is reactive towards carbonyl compounds, such as aldehydes and ketones, leading to the formation of imines, commonly known as Schiff bases. researchgate.net This condensation reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. orientjchem.orgnih.gov The formation of the C=N double bond is a reversible process, often driven to completion by removing water from the reaction mixture.
Schiff bases derived from 2-aminoimidazoles are of significant interest as they serve as versatile intermediates in organic synthesis and are often investigated for their biological activities. researchgate.netnih.gov The resulting imine functionality can be further modified, for example, through reduction to form a secondary amine or by reaction with organometallic reagents.
Table 2: Examples of Schiff Base Formation from Heterocyclic Amines
| Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | Glacial Acetic Acid | Reflux, 8h | 2-Benzylideneaminonaphthothiazole | nih.gov |
| 2-Amino Benzimidazole | 3,5-diiodosalicylaldehyde | Ethanol | Microwave, 3-5 min | 2-[(1H-benzimidazol-2-ylimino)methyl]-4,6-diiodophenol | researchgate.net |
Oxidative and Reductive Transformations of the Amine Group
The 2-amino group is susceptible to oxidative transformations, although the specific reactions for 2-aminoimidazoles are not extensively detailed in common literature. Generally, primary aromatic amines can be oxidized to various functional groups, including nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. However, the electron-rich imidazole ring is also sensitive to oxidation, which can lead to complex product mixtures or ring degradation. Electrochemical methods offer a controlled way to study the oxidation of amines. mdpi.com The process can proceed via a one-electron oxidation to form a radical cation or a two-electron oxidation to yield an iminium species, which can then be trapped by nucleophiles. chemrxiv.orgresearchgate.net
Reductive transformations typically involve the conversion of a functional group derived from the amine, such as an imine (Schiff base) or an amide, back to an amine or a modified amine. For instance, the reduction of a Schiff base formed from the 2-amino group would yield a secondary amine, a reaction commonly achieved using reducing agents like sodium borohydride. Direct reduction of the primary amine itself is not a common transformation.
Reactivity of the Imidazole Ring System
The imidazole ring is an aromatic heterocycle with a high electron density, making it reactive towards electrophiles. The presence of the activating 2-amino and 4-tert-butyl groups further enhances this reactivity.
Electrophilic Aromatic Substitution Reactions on the Imidazole Core
The imidazole ring is highly activated towards electrophilic aromatic substitution (EAS). globalresearchonline.net The 2-amino group is a powerful activating group, and the 4-tert-butyl group is a moderate activator. Due to these substituents, the only unsubstituted carbon, C5, is expected to be the primary site of electrophilic attack. quora.com Common EAS reactions include halogenation, nitration, and sulfonation.
For instance, bromination of the imidazole ring would likely proceed readily at the C5 position upon treatment with an electrophilic bromine source like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The high electron density of the ring, augmented by the substituents, facilitates the attack by the electrophile. globalresearchonline.netquora.com
Table 3: General Reactivity Trends in Electrophilic Substitution of Imidazoles
| Reaction Type | Reagent | Expected Position of Substitution | General Observations | Reference |
|---|---|---|---|---|
| Halogenation | Br₂, NBS | C4 / C5 | Imidazole readily undergoes halogenation at unsubstituted positions. | globalresearchonline.net |
| Nitration | HNO₃/H₂SO₄ | C4 / C5 | Requires careful control to prevent oxidation and over-nitration. | globalresearchonline.net |
This table outlines general principles; for 4-(tert-Butyl)-1H-imidazol-2-amine, the C5 position is the predicted site of substitution.
Nucleophilic Additions and Substitutions
Nucleophilic attack on an unsubstituted, electron-rich aromatic ring like imidazole is generally unfavorable. globalresearchonline.net Such reactions, known as Nucleophilic Aromatic Substitution (SNAr), typically require the presence of a good leaving group (such as a halide) and/or strong electron-withdrawing groups on the ring to activate it for attack. gacariyalur.ac.inrsc.org
In the case of 4-(tert-Butyl)-1H-imidazol-2-amine, there are no inherent leaving groups on the ring carbons. Therefore, direct nucleophilic substitution on the ring is not a facile process. However, if the ring were to be functionalized first, for example, by introducing a halogen at the C5 position via electrophilic substitution, this halo-derivative could potentially undergo subsequent SNAr reactions. For example, studies on halogenoimidazoles have shown that a bromine atom at the C2 position can be displaced by various nucleophiles when the ring nitrogen is protected. rsc.org A similar principle could apply to a halogen at the C5 position of the target molecule, allowing for the introduction of nucleophiles such as alkoxides, thiolates, or amines.
Nucleophilic addition to the imidazole ring is also not a common reaction pathway due to the stability of the aromatic system. Such reactions would require disruption of the aromatic sextet and are energetically disfavored.
Deprotonation Studies and Anion Formation
The deprotonation of 4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride is a critical step in its transformation chemistry, particularly for its utility as a ligand in organometallic synthesis. The process involves the removal of a proton, which can occur from either the imidazole ring nitrogen or the exocyclic amino group. The hydrochloride salt form indicates that, in acidic conditions, one of the nitrogen atoms is protonated.
Deprotonation can be achieved by treatment with a suitable base. The choice of base depends on the desired extent of deprotonation. A relatively mild base can neutralize the hydrochloride, leading to the free base, 4-(tert-Butyl)-1H-imidazol-2-amine. Stronger bases, such as organolithium reagents or sodium hydride, would be required to deprotonate the imidazole N-H or the amino group to form the corresponding anion.
The formation of the imidazolate anion or the amido anion generates a potent nucleophile that can participate in a variety of subsequent reactions. The resulting anion's stability is influenced by the delocalization of the negative charge within the imidazole ring's aromatic system. The tert-butyl group, through its inductive effect, may slightly destabilize the anion by increasing electron density on the ring.
Table 1: Estimated pKa Values for Deprotonation Sites of 4-(tert-Butyl)-1H-imidazol-2-amine
| Deprotonation Site | Estimated pKa | Notes |
| Imidazolium (ring N-H) | ~7-8 | pKa of the conjugate acid. |
| Amino (exocyclic N-H) | >35 | Typical pKa for an unactivated amine N-H proton. |
| Imidazole (ring N-H) | ~15-16 | Slightly higher than unsubstituted imidazole due to the electron-donating tert-butyl group. |
Note: These are estimated values based on known pKa values of similar structures and the electronic effects of the tert-butyl group. Actual experimental values may vary.
Metal Coordination Chemistry and Ligand Properties
The deprotonated form of 4-(tert-Butyl)-1H-imidazol-2-amine is an excellent candidate as a ligand in coordination chemistry. The presence of multiple nitrogen atoms provides several potential binding sites for metal ions.
4-(tert-Butyl)-1H-imidazol-2-amine can coordinate to metal centers in several ways. The primary binding sites are the sp2-hybridized nitrogen atom of the imidazole ring and the exocyclic amino group. This arrangement allows the ligand to act as a bidentate N,N'-donor, forming a stable five-membered chelate ring with a metal ion.
The potential coordination modes include:
Monodentate Coordination: The ligand can bind to a metal center through either the imidazole ring nitrogen or the exocyclic amino group.
Bidentate Chelation: The most common mode is expected to be chelation involving one of the ring nitrogens and the exocyclic amino nitrogen. This forms a stable five-membered ring.
Bridging Coordination: The ligand could bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.
The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
The synthesis of metal complexes with 4-(tert-Butyl)-1H-imidazol-2-amine would typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The hydrochloride salt can be neutralized in situ, or the free base can be used directly.
For example, a general synthetic route could involve:
Deprotonation of this compound with a base like sodium ethoxide in ethanol.
Addition of a metal salt, such as a metal(II) chloride or acetate, to the solution of the deprotonated ligand.
Isolation of the resulting metal complex by filtration or crystallization.
Characterization of the resulting metal complexes would be carried out using a variety of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies in the IR spectrum upon coordination can provide evidence of metal-ligand bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Changes in the chemical shifts of the imidazole and tert-butyl protons upon coordination would be indicative of ligand binding.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: To confirm the stoichiometry of the metal complexes.
Table 2: Hypothetical Spectroscopic Data for a Dichloro(4-(tert-Butyl)-1H-imidazol-2-amine)metal(II) Complex
| Technique | Ligand (Free Base) | Hypothetical Metal Complex |
| IR (cm⁻¹) | ν(N-H): 3400-3200 | ν(N-H): 3300-3100 (shifted and broadened) |
| ¹H NMR (ppm) | δ(imidazole C-H): ~6.5 | δ(imidazole C-H): Shifted downfield (e.g., ~7.0) |
| δ(tert-butyl): ~1.3 | δ(tert-butyl): Minor shift | |
| UV-Vis (nm) | λmax: ~220 | λmax: Shifted, possible new d-d transition bands in the visible region for transition metals. |
Note: This table presents hypothetical data to illustrate the expected changes upon metal coordination and is not based on reported experimental results for this specific complex.
The tert-butyl group at the 4-position of the imidazole ring exerts significant electronic and steric effects that influence the coordination chemistry of the ligand.
Electronic Influence: The tert-butyl group is an electron-donating group through induction. This increases the electron density on the imidazole ring, which in turn enhances the Lewis basicity of the nitrogen donor atoms. A more electron-rich ligand generally forms stronger bonds with metal ions. This enhanced donor capacity can lead to more stable metal complexes compared to those with unsubstituted or electron-withdrawn 2-aminoimidazole ligands.
Steric Influence: The bulky nature of the tert-butyl group introduces considerable steric hindrance around the adjacent coordination sites. This steric bulk can:
Influence the Coordination Geometry: It may prevent the formation of certain coordination geometries that would be sterically crowded. For example, it might favor the formation of tetrahedral complexes over square planar or octahedral geometries where multiple bulky ligands are present.
Limit the Number of Coordinated Ligands: The steric hindrance can restrict the number of 4-(tert-Butyl)-1H-imidazol-2-amine ligands that can coordinate to a single metal center.
Create a Protective Pocket: The bulky group can create a hydrophobic pocket around the metal center, potentially influencing the reactivity of the complex and its solubility in different solvents.
Derivatization Strategies and Functional Analogues of 4 Tert Butyl 1h Imidazol 2 Amine Hydrochloride
Design Principles for New Chemical Entities Based on the Imidazole-2-amine Scaffold
The design of new molecules based on the imidazole-2-amine scaffold is guided by several key principles aimed at modulating their chemical and biological properties. The 2-aminoimidazole core is recognized for its ability to participate in various non-covalent interactions, such as hydrogen bonding and cation-π interactions, which are critical for molecular recognition processes. ingentaconnect.com
One fundamental design principle is the role of the 2-aminoimidazole group as a bioisostere for guanidine (B92328), acylguanidine, and benzamidine (B55565) moieties. nih.govresearchgate.net This allows chemists to replace these groups in known active compounds to improve physicochemical properties or fine-tune activity. Structure-activity relationship (SAR) studies on various 2-aminoimidazole derivatives have shown that modifications at the N1, C4, and C5 positions of the imidazole (B134444) ring, as well as on the exocyclic amino group, can significantly influence their biological profiles. nih.govnih.gov
For a scaffold like 4-(tert-Butyl)-1H-imidazol-2-amine, the bulky tert-butyl group at the C4 position already imparts a high degree of lipophilicity and steric hindrance. Design strategies for new entities would focus on:
Modulating Lipophilicity: Introducing polar or ionizable groups at other positions (N1, C5, or the 2-amino group) to balance the hydrophobicity of the tert-butyl group.
Vectorial Exploration: Using the tert-butyl group as a steric shield to direct the orientation of other substituents towards specific interaction points in a target protein.
Synthesis of N-Substituted Imidazole-2-amine Derivatives
Substitution on the nitrogen atoms of the 4-(tert-Butyl)-1H-imidazol-2-amine core is a primary strategy for generating analogues. This includes alkylation or arylation at the endocyclic N1 position or the exocyclic 2-amino group.
N-Alkylation: Direct N-alkylation of imidazoles can be achieved using alkyl halides in the presence of a base. ciac.jl.cnnih.gov For a 2-aminoimidazole, regioselectivity can be a challenge, as alkylation can occur at N1, N3 (the other endocyclic nitrogen), or the exocyclic amino group. Protecting group strategies are often employed to direct the alkylation to the desired position. For example, protecting the 2-amino group would favor alkylation on the ring nitrogens.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming N-aryl bonds. mit.edu These reactions can be highly regioselective, favoring arylation at the less sterically hindered N1 position of a 4-substituted imidazole. mit.edu Copper-catalyzed N-arylation reactions also provide a viable, often milder, alternative for coupling aryl halides with imidazoles. organic-chemistry.org
A regioselective hydroamination of a monoprotected propargylguanidine (B13887204) has been developed to deliver N3-protected cyclic ene-guanidines, which allows for subsequent functionalization at the N2 position. nih.gov This method avoids common issues with direct acylation of 2-aminoimidazoles, which often yields mixtures of mono- and di-acylated products. nih.gov
| Reaction Type | Reagents & Conditions | Target Position | Potential Outcome for 4-(tert-Butyl)-1H-imidazol-2-amine |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, KOH/Al₂O₃) | N1, N3, exocyclic NH₂ | Formation of a mixture of N-alkylated isomers. |
| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N1 (typically) | Regioselective synthesis of N1-aryl derivatives. |
| N-Acylation | Acyl chloride, Base | Exocyclic NH₂ | Synthesis of N-acyl derivatives, potential for di-acylation. |
Modifications at the Imidazole Ring Positions
Beyond N-substitution, the imidazole ring itself offers positions for further functionalization, primarily at the C5 position in the case of a 4-substituted starting material.
The introduction of new chemical groups onto the imidazole ring can dramatically alter the compound's properties.
Halogenation: Direct halogenation of the imidazole ring can provide a handle for further cross-coupling reactions.
Nitration: The 2-amino group can be converted to a nitro group via diazotization followed by nitration. nih.gov For example, 2-aminoimidazole can be treated with sodium nitrite (B80452) and sulfuric acid to produce 2-nitroimidazole (B3424786), which can then be further functionalized. nih.gov
Formylation and Subsequent Derivatization: The C5 position can be functionalized, for instance, through formylation to introduce an aldehyde group. This aldehyde can then be reduced to an alcohol, oxidized to a carboxylic acid, or used in reductive amination reactions to introduce diverse side chains. scholaris.ca
Palladium-Catalyzed Cross-Coupling: If a halogen is introduced at the C5 position, Suzuki, Stille, or Sonogashira coupling reactions can be used to install aryl, vinyl, or alkynyl groups, respectively.
The primary constitutional isomer of 4-(tert-Butyl)-1H-imidazol-2-amine is 5-(tert-Butyl)-1H-imidazol-2-amine. The synthesis of a specific regioisomer often depends on the chosen synthetic route. Classical methods for constructing 2-aminoimidazoles, such as the condensation of α-haloketones with guanidine, can provide specific isomers depending on the structure of the ketone. nih.gov
Modern synthetic methods offer greater control over regioselectivity. For instance, novel syntheses using allenyl sulfonamides and amines have been developed to construct 4- and 5-functionalized imidazoles regioselectively, with the outcome depending on the substituents on the nitrogen atoms of the amine. acs.orgnih.gov Similarly, palladium-catalyzed carboamination of N-propargyl guanidines allows for the installation of groups at the C4 position during the ring-closing step. nih.govacs.org Accessing the 5-tert-butyl isomer would likely require a different synthetic precursor, such as 1-bromo-3,3-dimethyl-2-butanone, for condensation with guanidine.
Structural Variation and its Impact on Chemical Properties
Any structural modification to the 4-(tert-Butyl)-1H-imidazol-2-amine scaffold will impact its physicochemical properties. The tert-butyl group itself confers significant lipophilicity.
Lipophilicity (logP): Adding nonpolar substituents (e.g., alkyl, aryl groups) will increase the logP, making the compound more lipid-soluble. Conversely, adding polar groups (e.g., -OH, -COOH, additional amines) will decrease the logP and increase aqueous solubility.
Acidity/Basicity (pKa): The imidazole ring is amphoteric. chemijournal.com The 2-amino group is basic, and the ring nitrogen atoms can act as both proton donors and acceptors. Substituents can significantly alter the pKa values. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the ring will decrease the basicity of the nitrogen atoms, making the ring protons more acidic. Electron-donating groups (e.g., alkyl groups) will have the opposite effect.
Conformation and Tautomerism: The substitution pattern affects the equilibrium between the two prototropic tautomers of the imidazole ring. nih.gov This, in turn, can alter the preferred three-dimensional conformation of the molecule and the orientation of its functional groups, which is critical for its interaction with biological targets. nih.gov
| Structural Modification | Expected Impact on Lipophilicity (logP) | Expected Impact on Basicity (pKa) |
| N-Alkylation | Increase | Slight Increase |
| N-Arylation | Significant Increase | Decrease (due to electron withdrawal by aryl ring) |
| C5-Halogenation | Increase | Decrease |
| C5-Hydroxylation | Decrease | Minor change, introduces acidic proton |
| C5-Carboxylation | Decrease | Introduces an acidic functional group |
Methodologies for High-Throughput Synthesis of Analogues
To efficiently explore the chemical space around the 4-(tert-Butyl)-1H-imidazol-2-amine scaffold, high-throughput and parallel synthesis methodologies are employed. These techniques allow for the rapid generation of a large number of derivatives (a library) for screening. nih.gov
Solid-Phase Synthesis: The imidazole scaffold can be attached to a solid support (resin), allowing for sequential reactions to be carried out. Excess reagents and byproducts are easily washed away, simplifying purification. The final products are then cleaved from the resin.
Parallel Synthesis: This approach involves running multiple reactions simultaneously in a spatially separated format, such as a 96-well plate. nih.govresearchgate.net For example, a common intermediate like 4-(tert-Butyl)-1H-imidazol-2-amine could be distributed into 96 wells, and a different alkylating or acylating agent could be added to each well to generate a library of N-substituted derivatives. acs.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, making it a valuable tool for rapid library synthesis. nih.govnih.gov One-pot, multicomponent reactions are particularly amenable to this approach, allowing for the construction of complex imidazoles in a single, efficient step. nih.gov
Green Chemistry Approaches: The use of environmentally friendly solvents, such as deep eutectic solvents, has been shown to be effective for the synthesis of 2-aminoimidazoles, offering a greener alternative to traditional volatile organic solvents. researchgate.netmdpi.com
These high-throughput methods are essential for systematically exploring the structure-activity relationships of the 4-(tert-Butyl)-1H-imidazol-2-amine scaffold and identifying analogues with optimized chemical properties.
Lack of Publicly Available Computational and Theoretical Data for 4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride
Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, publicly accessible research detailing its specific quantum chemical calculations, molecular electrostatic potential mapping, reaction mechanism modeling, or pKa predictions could not be located.
While general methodologies and computational studies for structurally related compounds, such as other substituted imidazoles or molecules containing a tert-butyl group, are available, specific theoretical analyses for this compound are not present in the surveyed scientific literature. The strict requirement to focus solely on this specific compound prevents the inclusion of data from analogous molecules, as this would not be scientifically accurate or adhere to the provided instructions.
Theoretical and computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These investigations typically involve methods such as Density Functional Theory (DFT) and ab initio calculations to perform:
Geometry Optimization and Electronic Structure Analysis: Determining the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict chemical reactivity.
Calculation of Spectroscopic Parameters: Predicting NMR chemical shifts and vibrational frequencies to aid in experimental characterization.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify sites susceptible to electrophilic and nucleophilic attack.
Reaction Mechanism Modeling: Simulating reaction pathways and calculating energy profiles to understand how the molecule participates in chemical transformations.
pKa Prediction: Theoretically estimating the acidity or basicity of the molecule.
Without dedicated research applying these computational methods to this compound, a detailed and scientifically accurate article covering the requested topics cannot be generated. The creation of such an article would necessitate access to specific research findings that are not currently available in the public domain.
Computational and Theoretical Investigations
Molecular Dynamics Simulations
For instance, MD simulations have been conducted on imidazole (B134444) in aqueous solutions to study its hydration shell and interaction with water molecules. rdd.edu.iq These studies analyze parameters like radial distribution functions to understand the positioning and orientation of water molecules around the imidazole ring. rdd.edu.iq Similarly, research on tert-butyl alcohol has utilized MD simulations to investigate its hydration properties and tendency for self-aggregation in aqueous solutions. researchgate.net
Furthermore, molecular dynamics simulations are often employed in conjunction with molecular docking studies to assess the stability of a ligand, such as a substituted imidazole derivative, within the binding pocket of a biological target like an enzyme. nih.gov These simulations can provide information on the conformational changes and key interactions that stabilize the ligand-protein complex over time. nih.gov
Although no specific molecular dynamics simulation data for 4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride was found, the methodologies applied to similar structures highlight the potential for future computational studies. Such research could elucidate its solution-phase behavior, interactions with biological macromolecules, and provide a deeper understanding of its structure-activity relationships.
Applications in Advanced Chemical Synthesis and Catalysis Research
Ligand in Transition Metal Catalysis
Catalyst Deactivation and Regeneration Studies
Future research may shed light on the potential of 4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride in these areas of catalysis. Until such studies become publicly available, a detailed and authoritative article on this specific subject cannot be constructed.
Precursor for Novel Heterocyclic Systems with Research Interest
The unique structural arrangement of 4-(tert-Butyl)-1H-imidazol-2-amine, featuring a reactive primary amine group at the 2-position and two nitrogen atoms within the imidazole (B134444) ring, renders it a valuable precursor for the synthesis of more complex and novel heterocyclic systems. The 2-aminoimidazole moiety is a key pharmacophore found in various marine alkaloids and serves as a versatile building block in synthetic organic chemistry. researchgate.net Its utility stems from the multiple reactive sites that can participate in a variety of chemical transformations, leading to the construction of fused and linked heterocyclic compounds.
Researchers have explored the reactivity of the 2-aminoimidazole core to develop diverse synthetic methodologies. These methods often involve the transformation of the 2-aminoimidazole scaffold into different heterocyclic structures through reactions like cyclization, condensation, and ring transformation. researchgate.net For instance, 2-aminoimidazoles can be derived from the ring cleavage of imidazo[1,2-a]pyrimidines, highlighting the interconnectivity of these heterocyclic systems. researchgate.net
The synthesis of novel heterocyclic systems often involves the reaction of the 2-amino group with various electrophiles. For example, condensation reactions with dicarbonyl compounds, anhydrides, or other bifunctional reagents can lead to the formation of new rings fused to the imidazole core. researchgate.netsciopen.com These reactions pave the way for creating libraries of complex molecules with potential biological activities. The imidazole ring itself can also participate in cycloaddition reactions, further expanding the range of accessible heterocyclic structures. scirp.org
The development of synthetic routes to new heterocyclic systems is a significant area of chemical research, driven by the need for novel compounds in fields such as medicinal chemistry and materials science. mdpi.comnih.gov The use of substituted 2-aminoimidazoles like the title compound allows for the introduction of specific functionalities, such as the sterically demanding tert-butyl group, which can influence the properties of the final heterocyclic product.
Table 1: Examples of Heterocyclic Systems Derived from 2-Aminoimidazole Precursors
| Precursor Type | Reagent/Condition | Resulting Heterocyclic System | Reference |
| 7-Substituted amino-6-amino-2,3-dihydro-5-methylimidazo[1,2-a]pyrimidines | Carbon disulfide, Pyridine | Imidazo[1',2':1,2]pyrimido[5,4-d] researchgate.netthiazole | researchgate.net |
| 2-Acetylbenzimidazole derivatives | Hydrazine hydrate, Phenylhydrazine, Hydroxylamine | Pyrazolinyl- and Isoxazolinyl-benzimidazoles | nih.gov |
| 2-Amino thiazole | Isatin, Maleic anhydride, Phthalic anhydride | Imidazolidines, 1,3-Oxazepine-di-ones | sciopen.com |
| Imidazole | tert-Butyl chloroacetate, TiCl4 | Imidazol-1-yl-acetic acid hydrochloride | nih.gov |
Utilization in Material Science Research
The distinct molecular architecture of this compound, characterized by its hydrogen bonding capabilities and potential for covalent linkage, makes it a promising candidate for applications in material science. Specifically, it can serve as a fundamental building block for the construction of highly ordered materials such as supramolecular assemblies and covalent organic frameworks (COFs).
Building Blocks for Supramolecular Assemblies
Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions like hydrogen bonding, metal coordination, and van der Waals forces. nih.gov The design of these assemblies relies on the principle of molecular self-assembly, where individual molecules spontaneously organize into larger, well-defined architectures. rsc.org
The this compound molecule possesses key features for directing self-assembly. The primary amine group and the nitrogen atoms within the imidazole ring are excellent hydrogen bond donors and acceptors. These sites can engage in predictable intermolecular hydrogen bonding, creating extended networks or discrete clusters. rsc.org The presence of the hydrochloride salt can further influence the assembly process through ion-pairing interactions. The bulky tert-butyl group can also play a crucial role by providing steric hindrance that directs the assembly into specific geometries and can enhance the solubility of the resulting structures in organic solvents. The use of such molecular scaffolding is a powerful strategy for creating functional supramolecular materials with applications in areas like guest encapsulation and catalysis. nih.govnih.gov
Building Blocks for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov Their high surface area, permanent porosity, and tunable functionality make them attractive for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com
The synthesis of COFs typically involves the reaction of multitopic monomers in a process that allows for the formation of an extended, ordered network. nih.gov this compound can be envisioned as a valuable monomer or modifying agent in COF synthesis. The primary amine group can readily participate in condensation reactions with aldehyde-functionalized monomers to form stable imine linkages, which are commonly used in COF construction. mdpi.com
Furthermore, this compound can be incorporated into COFs through a postsynthetic modification (PSM) strategy. nih.govrsc.org In this approach, a pre-synthesized COF containing reactive sites (e.g., aldehyde or halide groups) can be functionalized by reacting it with the amine group of the imidazole derivative. nih.gov This method allows for the introduction of the tert-butyl-2-aminoimidazole moiety into the pores of the COF, thereby tailoring the chemical environment and properties of the final material without altering its underlying framework. researchgate.netnih.gov The incorporation of such functional groups can enhance the COF's performance in specific applications, such as selective adsorption or catalysis. researchgate.net
Future Research Directions and Emerging Opportunities
Development of More Sustainable Synthetic Routes
The traditional synthesis of imidazole (B134444) derivatives often involves multi-step procedures with harsh reagents and organic solvents, leading to significant environmental concerns. nbinno.com Future research will likely focus on developing greener and more sustainable synthetic methodologies for 4-(tert-butyl)-1H-imidazol-2-amine hydrochloride and related compounds.
One promising approach is the use of deep eutectic solvents (DESs) as alternative reaction media. tandfonline.comijpsjournal.com These solvents are typically composed of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, have low toxicity, and exhibit high thermal stability. tandfonline.com Research has demonstrated the successful synthesis of 2-aminoimidazoles in DESs like choline (B1196258) chloride-urea, which can reduce reaction times and allow for easier product isolation and solvent recycling. tandfonline.comijpsjournal.com Another avenue for sustainable synthesis involves the use of biocatalysts, such as lemon juice, which has been shown to be an effective and environmentally benign catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. acs.org Microwave-assisted and ultrasound-promoted syntheses are also emerging as green chemistry approaches that can accelerate reaction rates and improve yields in the synthesis of imidazole derivatives. nbinno.com
| Synthetic Approach | Key Advantages | Relevant Research Findings |
| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, recyclable, reduced reaction times. | High-yield, one-pot synthesis of 2-aminoimidazoles achieved in choline chloride-urea, reducing reaction time from 10-12 hours to 4-6 hours. tandfonline.comijpsjournal.com |
| Biocatalysis | Renewable, inexpensive, non-toxic, and biodegradable catalysts. | Lemon juice successfully used as a biocatalyst for the efficient one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. acs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and enhanced reaction control. | Recognized as a key green chemistry approach for the preparation of imidazole-based compounds. nbinno.com |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates, improved yields, and milder reaction conditions. | Utilized in the synthesis of 2,4,5‐trisubstituted imidazoles in a green solvent at room temperature. nbinno.com |
Exploration of Novel Reactivity Patterns
The 2-aminoimidazole scaffold is a versatile building block, and future research is expected to uncover novel reactivity patterns for this compound. nih.gov Palladium-catalyzed carboamination reactions of N-propargyl guanidines have emerged as a powerful method for the construction of substituted 2-aminoimidazoles. acs.orgnih.gov This methodology allows for the formation of both a C-N and a C-C bond in a single step, enabling the rapid assembly of complex 2-aminoimidazole derivatives. acs.orgnih.gov Exploring the application of such catalytic systems to precursors of this compound could lead to new and efficient synthetic routes and the generation of novel analogues.
Furthermore, the 2-amino group can be a site for various chemical transformations. For instance, diazotization of 2-aminoimidazoles followed by nitration has been used to synthesize 2-nitroimidazole (B3424786) derivatives, which are important pharmacophores. nih.gov Investigating a broader range of reactions at the 2-amino position of this compound could lead to the discovery of new compounds with unique properties and applications. The steric hindrance provided by the tert-butyl group may also influence the regioselectivity of these reactions, leading to interesting and potentially useful chemical outcomes.
Integration into Advanced Functional Materials Research
The imidazole moiety is a key component in a variety of advanced functional materials due to its coordination capabilities and electronic properties. nbinno.com The unique structure of this compound makes it an intriguing candidate for incorporation into such materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the imidazole ring and the 2-amino group can act as ligands, coordinating with metal ions to form Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govnih.govmdpi.com The bulky tert-butyl group could play a crucial role in controlling the porosity and dimensionality of these frameworks by influencing the packing of the crystal structure. tandfonline.com MOFs constructed from tert-butyl-functionalized imidazole ligands have demonstrated interesting 3D open architectures. tandfonline.com The incorporation of the 2-amino group could provide additional functionality, such as acting as a basic site for catalysis or as a hydrogen-bonding donor for selective guest binding.
Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are also being explored for their potential in organic electronics. The tert-butyl group is known to improve the solubility and reduce aggregation-caused self-quenching in organic light-emitting materials, which can lead to higher efficiency in OLEDs. mdpi.comrsc.org Research on carbazole (B46965) and diphenyl imidazole derivatives with tert-butyl substitutions has shown promising results for deep-blue emitting OLEDs. mdpi.com The electron-donating nature of the 2-amino group in this compound could further modulate the electronic properties of such materials.
| Material Class | Potential Role of this compound | Key Benefits of Incorporation |
| Metal-Organic Frameworks (MOFs) | As a ligand to form porous, crystalline materials. | The tert-butyl group can control pore size and framework topology; the 2-amino group can introduce catalytic or guest-binding sites. tandfonline.com |
| Coordination Polymers | As a bridging ligand to create 1D, 2D, or 3D polymeric structures. | The bifunctional nature (imidazole and amino group) allows for diverse coordination modes and network architectures. nih.govmdpi.com |
| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive or host material. | The tert-butyl group can enhance solubility and prevent aggregation quenching; the 2-amino group can tune the electronic properties. mdpi.comrsc.org |
Challenges and Perspectives in Imidazole-Based Chemical Research
While the future of research on this compound and related compounds is promising, several challenges remain. A key challenge is the development of highly efficient and selective synthetic methods that can be scaled up for industrial applications. nbinno.com Overcoming the potential for side reactions and achieving high purity will be crucial for its use in advanced materials and other applications.
Another challenge lies in fully understanding the structure-property relationships of materials incorporating this compound. The interplay between the steric bulk of the tert-butyl group and the electronic effects of the 2-amino group needs to be systematically investigated to rationally design materials with desired properties.
Despite these challenges, the outlook for imidazole-based chemical research is bright. ijpsjournal.comnih.gov The versatility of the imidazole core, combined with the specific functionalities of this compound, provides a rich platform for innovation. Future research in this area is expected to contribute to the development of more sustainable chemical processes, novel materials with tailored properties, and a deeper understanding of the fundamental chemistry of this important class of heterocyclic compounds. The continuous exploration of imidazole derivatives is poised to lead to new discoveries with significant scientific and technological impact. nbinno.com
Q & A
Q. Q1. What are the standard synthetic routes for 4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride?
The synthesis typically involves multi-step reactions starting from Boc-protected precursors. A common approach includes:
- Cyclization : Boc-guanidine intermediates undergo cyclization under acidic conditions to form the imidazole ring .
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields the free amine, followed by hydrochloride salt formation via HCl treatment .
- Key Conditions : Solvents like dichloromethane or dimethylformamide (DMF), and catalysts such as palladium or copper salts, are critical for selectivity and yield optimization .
Q. Q2. How is the compound characterized in academic research?
Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm the imidazole ring structure, tert-butyl group (δ ~1.3 ppm for nine equivalent protons), and amine proton environment .
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N/C=C vibrations) validate functional groups .
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns verify purity and molecular weight .
Q. Q3. What are the critical physical properties for experimental design?
- Solubility : High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form, facilitating biological assays .
- Melting Point : Typically >200°C (decomposition may occur), requiring controlled heating during purification .
Advanced Research Questions
Q. Q4. How can synthetic yields be optimized for derivatives of 4-(tert-Butyl)-1H-imidazol-2-amine?
Yield optimization strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography .
- Temperature Control : Lower temperatures (0–5°C) during deprotection reduce side reactions .
- Systematic Analysis : Compare yields from analogous compounds (e.g., 41% for 4-(4-propoxyphenyl) vs. 57% for 4-(4-pentyloxyphenyl) derivatives) to identify substituent-dependent trends .
Q. Q5. How can computational methods predict the electronic properties of this compound?
Q. Q6. How should researchers address contradictions in biological activity data for imidazole derivatives?
- QSAR Studies : Correlate substituent effects (e.g., tert-butyl vs. trifluoromethyl groups) with bioactivity using regression models .
- Biofilm Assays : For anti-mycobacterial studies, standardize biofilm disruption protocols to minimize variability .
- Data Validation : Cross-reference NMR and LC-MS data to confirm compound integrity before biological testing .
Q. Q7. What purification challenges arise during synthesis, and how are they resolved?
- Byproduct Formation : Side reactions during Boc deprotection may generate tert-butyl carbamate residues. Use silica gel chromatography with gradient elution (hexane/ethyl acetate) for separation .
- Salt Formation : Hydrochloride precipitation requires pH control (pH ~4–5) to avoid excess free amine or HCl .
Methodological Recommendations
Q. For Synthesis :
Q. For Characterization :
- Assign NMR peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals in the imidazole region .
Q. For Biological Testing :
- Use MIC (Minimum Inhibitory Concentration) assays for anti-microbial studies, with azithromycin as a positive control .
Data Contradiction Analysis
- Yield Discrepancies : For example, 64% yield for 4-(4-methoxyethoxyphenyl) vs. 35% for 4-(4-butoxyphenyl) derivatives . Proposed factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
